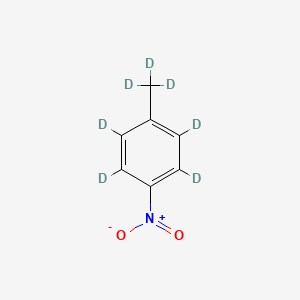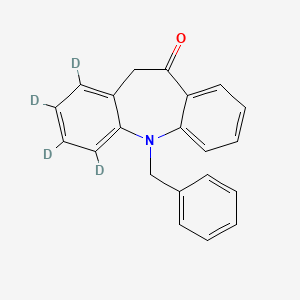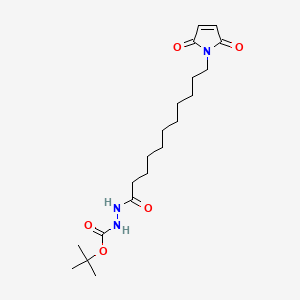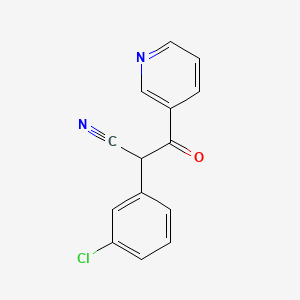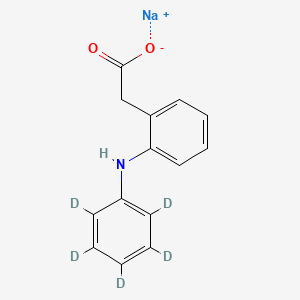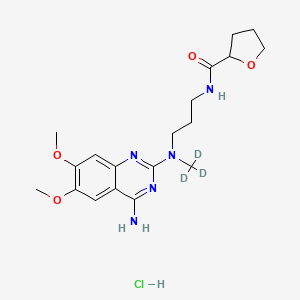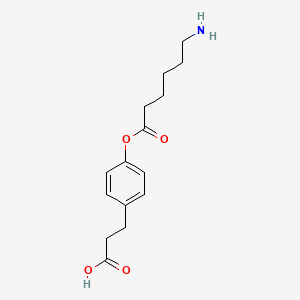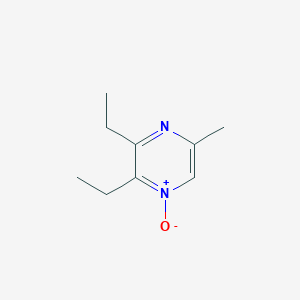
2,3-Diethyl-5-methylpyrazine-N1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Diethyl-5-methylpyrazine-N1-oxide is an organic compound with the molecular formula C9H14N2O. It is a derivative of pyrazine, characterized by the presence of ethyl and methyl groups at specific positions on the pyrazine ring, along with an N1-oxide functional group. This compound is known for its distinct odor and is used in various applications, including flavoring agents and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diethyl-5-methylpyrazine-N1-oxide typically involves the oxidation of 2,3-Diethyl-5-methylpyrazine. One common method is the use of hydrogen peroxide (H2O2) as an oxidizing agent in the presence of a catalyst such as acetic acid. The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the N1-oxide derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
2,3-Diethyl-5-methylpyrazine-N1-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the N1-oxide group back to the parent pyrazine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the ethyl and methyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in the presence of acetic acid.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents (e.g., bromine) or nucleophiles (e.g., amines).
Major Products
Oxidation: Higher oxidized pyrazine derivatives.
Reduction: 2,3-Diethyl-5-methylpyrazine.
Substitution: Various substituted pyrazine derivatives depending on the reagents used.
Scientific Research Applications
2,3-Diethyl-5-methylpyrazine-N1-oxide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the flavor and fragrance industry due to its distinct odor profile.
Mechanism of Action
The mechanism of action of 2,3-Diethyl-5-methylpyrazine-N1-oxide involves its interaction with specific molecular targets. The N1-oxide group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to potential biological effects.
Comparison with Similar Compounds
Similar Compounds
2,3-Diethyl-5-methylpyrazine: The parent compound without the N1-oxide group.
2,3-Diethyl-6-methylpyrazine: A structural isomer with the methyl group at a different position.
2-Ethyl-3-methylpyrazine: A related compound with one less ethyl group.
Uniqueness
2,3-Diethyl-5-methylpyrazine-N1-oxide is unique due to the presence of the N1-oxide functional group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2,3-diethyl-5-methyl-1-oxidopyrazin-1-ium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-4-8-9(5-2)11(12)6-7(3)10-8/h6H,4-5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRNLEIYUYSZLJQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C[N+](=C1CC)[O-])C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
